

# An In-depth Technical Guide to the Physical Properties of 3-Ethylpentane

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## Compound of Interest

Compound Name: 3-Ethylpentane

Cat. No.: B1585240

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the boiling and melting points of **3-ethylpentane**, a branched alkane isomer of heptane. It includes a detailed summary of its physical properties, the theoretical principles governing its phase transitions, and standardized experimental protocols for the determination of these properties. A logical relationship diagram illustrates the molecular factors influencing the boiling and melting points of alkanes, providing essential context for researchers in chemistry and materials science.

## Physical and Chemical Properties of 3-Ethylpentane

**3-Ethylpentane** (C<sub>7</sub>H<sub>16</sub>) is a saturated, branched-chain hydrocarbon.<sup>[1]</sup> As an isomer of heptane, its physical properties, particularly its boiling and melting points, are dictated by its distinct molecular structure. Understanding these properties is crucial for its application as a solvent, in fuel studies, and as a reference compound.

## Data Summary

The key physical properties of **3-ethylpentane** are summarized in the table below for quick reference. These values represent the most consistent data reported in the literature under standard conditions (unless otherwise noted).

Property	Value	Source(s)
IUPAC Name	3-Ethylpentane	-
Molecular Formula	C <sub>7</sub> H <sub>16</sub>	[2][3][4][5]
Molecular Weight	100.20 g/mol	[6]
Boiling Point	93.3 - 94.0 °C (366.4 - 367.1 K)	[1][2][3]
Melting Point	-118.6 to -119 °C (154.1 to 154.5 K)	[2][3][4][7]
Density	~0.698 g/mL	[3][4]

## Theoretical Framework: Factors Influencing Phase Transitions

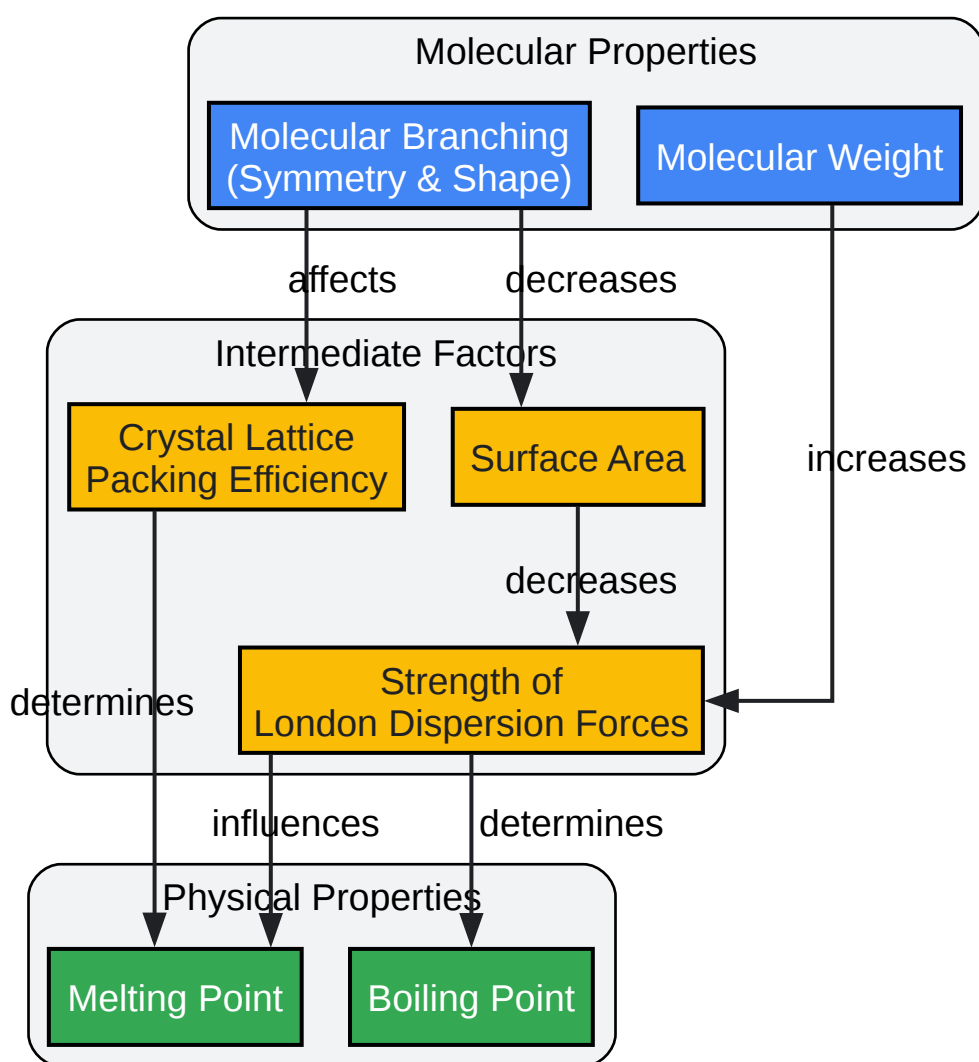
The boiling and melting points of alkanes are determined by the interplay of intermolecular forces (IMFs) and, in the case of melting, the efficiency of crystal lattice packing.

- **Boiling Point:** For nonpolar alkanes like **3-ethylpentane**, the only significant IMFs are London dispersion forces.[8] The strength of these forces is influenced by two primary factors:
  - **Molecular Weight:** Heavier molecules have larger, more polarizable electron clouds, leading to stronger dispersion forces and higher boiling points.
  - **Molecular Surface Area:** Branching, as seen in **3-ethylpentane**, creates a more compact, spherical molecular shape compared to its straight-chain isomer, n-heptane (Boiling Point: 98.4°C). This reduces the available surface area for intermolecular contact, weakening the overall London dispersion forces and resulting in a lower boiling point.[9]
- **Melting Point:** The melting point depends on both the strength of IMFs and the stability of the solid crystal lattice.[10] Molecular symmetry plays a critical role. While branching reduces surface area, it can sometimes increase molecular symmetry, allowing molecules to pack more efficiently and tightly into a crystal lattice. This efficient packing requires more energy to

disrupt, potentially leading to a higher melting point than less symmetrical isomers. The melting point of **3-ethylpentane** (-119 °C) is lower than that of n-heptane (-90.6 °C), indicating that in this case, the effects of reduced IMF strength dominate over any changes in packing efficiency.

## Visualization of Influencing Factors

The following diagram illustrates the logical relationships between molecular properties and the resulting phase transition points for alkanes.



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Factors influencing alkane boiling and melting points.

## Experimental Protocols

Accurate determination of boiling and melting points is fundamental for compound identification and purity assessment.<sup>[11]</sup> The following sections detail standard laboratory procedures.

### Protocol for Melting Point Determination

This method utilizes a capillary melting point apparatus (e.g., Mel-Temp or DigiMelt) for accurate measurement.

Apparatus:

- Capillary melting point apparatus
- Sealed-end glass capillary tubes
- Mortar and pestle (if sample is crystalline)
- Spatula

Procedure:

- **Sample Preparation:** Ensure the **3-ethylpentane** sample is completely solidified and dry. If the solid is granular, gently pulverize it to a fine powder using a mortar and pestle.<sup>[12]</sup>
- **Capillary Loading:** Invert an open-ended capillary tube and press it into the powdered sample until a small amount of solid enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the solid. To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The final packed sample height should be approximately 2-3 mm.<sup>[12][13]</sup>
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to find a rough melting range. Allow the apparatus to cool significantly before proceeding.<sup>[13]</sup>

- **Accurate Determination:** Heat the apparatus at a medium rate until the temperature is about 15-20 °C below the expected melting point of -119 °C.
- **Slow Heating Phase:** Decrease the heating rate significantly, to approximately 1-2 °C per minute. A slow temperature increase is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[\[11\]](#)
- **Data Recording:** Record the temperature range from the point at which the first droplet of liquid is observed within the solid matrix to the point at which the entire sample has completely liquefied. A pure sample will exhibit a sharp melting range (typically 0.5-1.5 °C).[\[11\]](#)[\[14\]](#)
- **Post-Measurement:** Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated glass waste container. Never reuse a sample that has been melted and re-solidified.[\[14\]](#)

## Protocol for Boiling Point Determination

This protocol describes the micro boiling point determination method using a Thiele tube, which is suitable for small sample volumes.[\[15\]](#)

Apparatus:

- Thiele tube
- High-temperature mineral oil or silicone oil
- Thermometer
- Small test tube or Durham tube
- Sealed-end glass capillary tube
- Rubber band or wire to attach the tube to the thermometer
- Heating source (Bunsen burner or heating mantle)

Procedure:

- **Sample Preparation:** Add approximately 0.5 mL of liquid **3-ethylpentane** to a small test tube or Durham tube.
- **Capillary Insertion:** Place a capillary tube (the same type used for melting points) into the test tube with the sealed end pointing up and the open end submerged in the liquid sample.[15]
- **Apparatus Assembly:** Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.[15]
- **Thiele Tube Setup:** Clamp the Thiele tube and immerse the thermometer-test tube assembly into the oil, making sure the sample is below the oil level and the side arm of the Thiele tube. The rubber band should remain above the oil level to prevent degradation.
- **Heating:** Gently heat the side arm of the Thiele tube with a burner or heating mantle.[15] The design of the tube promotes the circulation of oil, ensuring uniform heating.
- **Observation:** As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. As the temperature approaches the boiling point, the vapor pressure of the **3-ethylpentane** will increase, causing a continuous and rapid stream of bubbles to emerge from the open end of the capillary tube.
- **Boiling Point Identification:** Once a steady stream of bubbles is observed, remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube. This occurs when the external atmospheric pressure equals the vapor pressure of the sample.[9]
- **Data Recording:** Record the temperature at the moment the liquid enters the capillary. This is the experimental boiling point.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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